

reactivity and stability of 2-Phenyl-4-penten-2-ol

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Compound of Interest

Compound Name: 2-Phenyl-4-penten-2-ol

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An In-Depth Technical Guide to the Reactivity and Stability of **2-Phenyl-4-penten-2-ol**

Abstract

2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a tertiary alcohol, a vinyl group, and a phenyl ring, imparts a rich and complex reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, degradation pathways, and key chemical transformations. We will explore its synthesis, characteristic reactions such as oxidative rearrangements and acid-catalyzed dehydrations, and the analytical methodologies essential for its characterization. This document is intended for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Structure and Physicochemical Properties

2-Phenyl-4-penten-2-ol (CAS No. 4743-74-2) possesses a stereocenter at the carbinol carbon, which is also a quaternary center.^[1] The molecule's structure combines the stability of a phenyl group with the reactivity of an allylic alcohol system. This combination is central to its chemical behavior.

Table 1: Physicochemical Properties of 2-Phenyl-4-penten-2-ol

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O	[2]
Molecular Weight	162.23 g/mol	[2]
Boiling Point	100°C / 17 mmHg	[3]
Density	0.99 g/cm ³	[1][3]
Refractive Index	1.5250 to 1.5280	[3]
pKa	14.29 ± 0.29 (Predicted)	[3]
LogP	2.47 (Predicted)	[3]
Physical State	Liquid	[4]
Storage Temperature	Room Temperature, recommended <15°C in a cool, dark place	[4]

Synthesis of 2-Phenyl-4-penten-2-ol

The most direct and common method for synthesizing tertiary alcohols is the Grignard reaction or a similar nucleophilic addition of an organometallic reagent to a ketone. For **2-Phenyl-4-penten-2-ol**, this involves the reaction of acetophenone with an allyl organometallic reagent.

Synthesis via Indium-Mediated Allylation

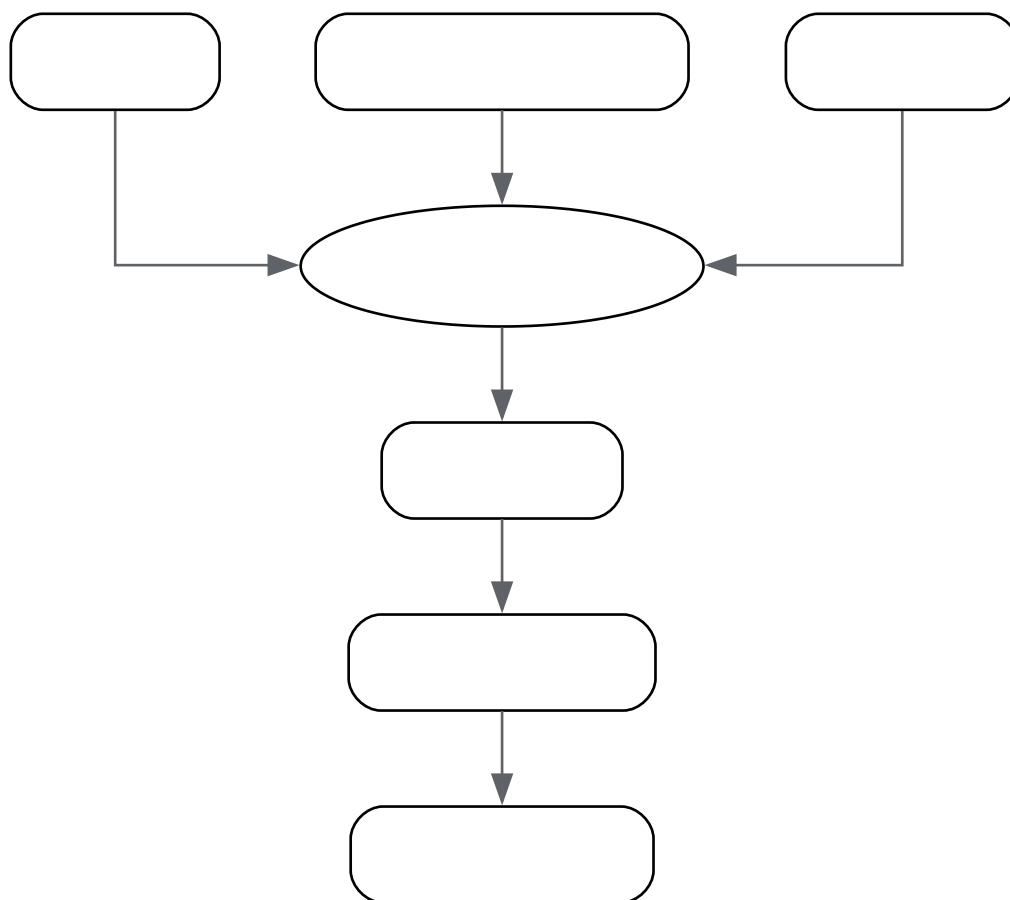
A high-yield synthesis can be achieved using an indium-mediated allylation of acetophenone. This method is notable for its operational simplicity and tolerance of various functional groups.

- **Reaction Setup:** To a solution of acetophenone (1.0 mmol) in tetrahydrofuran (THF, 5 mL), add 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 mmol) and indium iodide (InI, 1.5 mmol).
- **Reaction Conditions:** Stir the mixture at 40°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

- Workup: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH_4Cl .
- Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield **2-Phenyl-4-penten-2-ol**.^[3]

Expected Yield: ~100% (as reported in the reference literature for a similar process)^[3]

Logical Workflow for Synthesis



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Caption: Synthesis workflow for **2-Phenyl-4-penten-2-ol**.

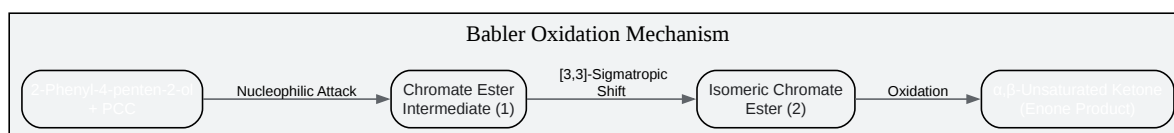
Core Reactivity Profile

The reactivity of **2-Phenyl-4-penten-2-ol** is dominated by its nature as a tertiary allylic alcohol. The hydroxyl group can be protonated to form a good leaving group, leading to a carbocation that is stabilized by three factors: tertiary substitution, resonance with the adjacent double bond, and resonance with the phenyl ring.

Oxidation: The Babler Oxidation

Tertiary allylic alcohols do not undergo standard oxidation. However, they can undergo an oxidative transposition to form enones via the Babler oxidation.^[5] This reaction is synthetically valuable for converting tertiary allylic alcohols into α,β -unsaturated ketones.

The mechanism involves the formation of a chromate ester, followed by a ^[6]^[6]-sigmatropic rearrangement and subsequent oxidation to yield the enone product. The choice of pyridinium chlorochromate (PCC) is critical; it serves as the oxidant that also facilitates the initial ester formation.^[5] Dry dichloromethane (DCM) is the preferred solvent as it is inert and effectively solubilizes the reactants without interfering with the highly reactive chromium reagent.^[5]



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Caption: Key stages of the Babler oxidation mechanism.

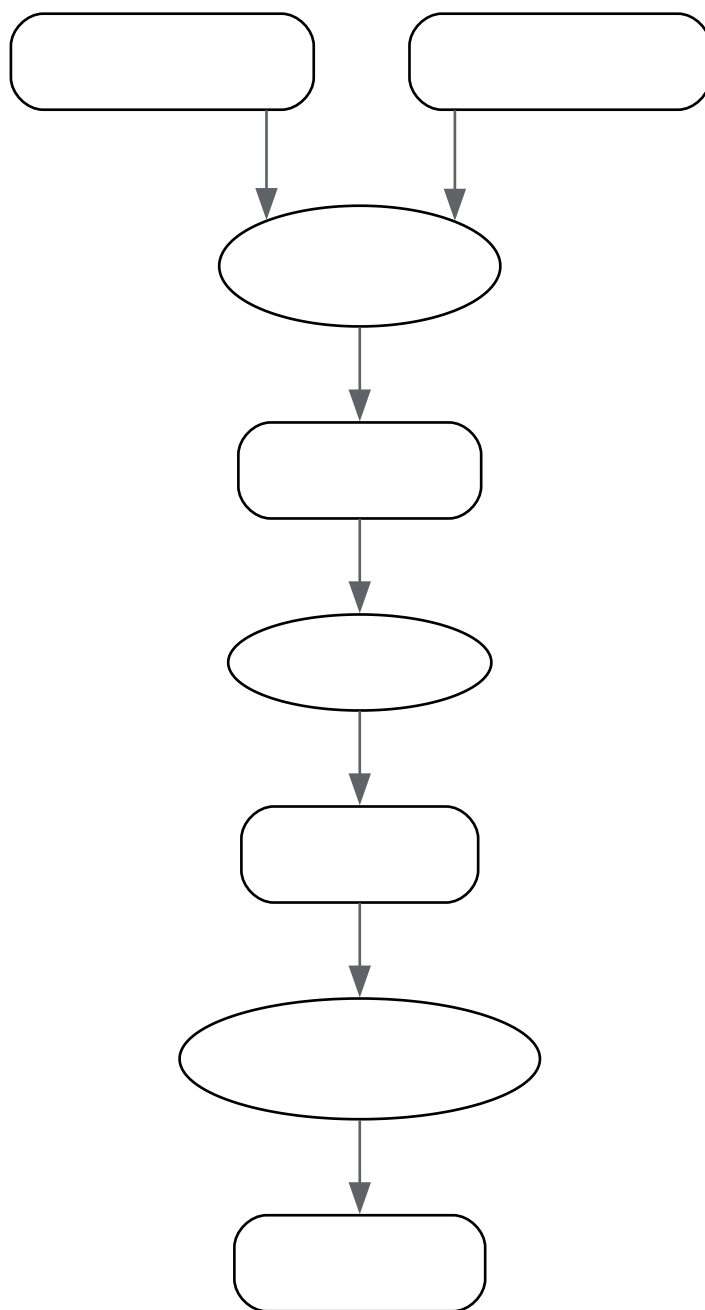
- Reagents: Dissolve **2-Phenyl-4-penten-2-ol** (1.0 mmol) in dry dichloromethane (DCM, 10 mL).
- Oxidation: Add pyridinium chlorochromate (PCC, 1.5 mmol) to the solution in one portion. Stir the reaction mixture at room temperature.
- Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

- **Workup:** Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing with additional DCM.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the target enone.

Dehydration to Dienes

Like most tertiary alcohols, **2-Phenyl-4-penten-2-ol** readily undergoes acid-catalyzed dehydration.^[7] The reaction proceeds via an E1 mechanism due to the formation of a highly stabilized tertiary carbocation intermediate.^[7] The use of a strong, non-nucleophilic acid like sulfuric or phosphoric acid is typical.^[8]

The initial step is the protonation of the hydroxyl group by the acid catalyst.^[9] This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).^[7] Departure of water generates the carbocation, from which a proton is eliminated from an adjacent carbon to form a double bond. Due to the structure, elimination can lead to a mixture of conjugated diene isomers.



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Caption: E1 mechanism for the dehydration of **2-Phenyl-4-penten-2-ol**.

Stability and Degradation

The stability of **2-Phenyl-4-penten-2-ol** is a critical consideration for its storage and use in multi-step syntheses.

- **Thermal Stability:** While relatively stable at room temperature, elevated temperatures, especially in the presence of acid or base catalysts, can promote dehydration or rearrangement reactions. Thermal degradation may compete with other desired transformations.^[10]
- **Acidic Conditions:** The compound is highly sensitive to acid. Trace amounts of acid can catalyze dehydration, leading to the formation of dienes and water. This is the most significant degradation pathway.
- **Basic Conditions:** It is generally stable under basic conditions, as the hydroxyl group is not readily deprotonated by common bases.
- **Oxidative Stability:** The molecule is susceptible to oxidation, not only through controlled reactions like the Babler oxidation but also potentially through slower, uncontrolled air oxidation over long-term storage, although specific studies on this are limited.
- **Storage Recommendations:** To ensure long-term stability and purity, **2-Phenyl-4-penten-2-ol** should be stored in a cool (<15°C), dark, and dry place under an inert atmosphere.^[4] It is classified as a combustible liquid and should be kept away from heat and open flames.^[4]

Analytical Characterization

Confirming the identity and purity of **2-Phenyl-4-penten-2-ol** requires a combination of spectroscopic and chromatographic techniques.

Table 2: Key Spectroscopic Data for 2-Phenyl-4-penten-2-ol

Technique	Key Features and Expected Signals	Source
^1H NMR	- Aromatic protons (multiplet, ~7.2-7.4 ppm)- Vinyl protons (multiplet, ~5.0-6.0 ppm)- Hydroxyl proton (singlet, variable shift)- Allylic protons (doublet, ~2.5 ppm)- Methyl protons (singlet, ~1.5 ppm)	[11]
^{13}C NMR	- Aromatic carbons (~124-147 ppm)- Vinyl carbons (~118, 134 ppm)- Quaternary carbinol carbon (~74 ppm)- Allylic carbon (~48 ppm)- Methyl carbon (~29 ppm)	[12]
IR Spectroscopy	- Strong, broad O-H stretch (~3400-3500 cm^{-1})- Aromatic C-H stretch (~3000-3100 cm^{-1})- Alkene C=C stretch (~1640 cm^{-1})- Aromatic C=C stretches (~1450-1600 cm^{-1})	[2]
Mass Spec. (EI)	- Molecular Ion (M^+) at $m/z = 162$ - Characteristic fragments from loss of water ($m/z = 144$), methyl ($m/z = 147$), and allyl ($m/z = 121$) groups	[2]
GC	- Used to determine purity (>97.0% is commercially available)	[4]

Conclusion

2-Phenyl-4-penten-2-ol is a synthetically useful molecule whose reactivity is governed by the interplay between its tertiary alcohol, phenyl, and vinyl functional groups. Its propensity to

undergo facile acid-catalyzed dehydration and oxidative rearrangement makes it a versatile precursor for conjugated dienes and enones, respectively. However, this inherent reactivity also defines its primary degradation pathway, necessitating careful handling and storage under controlled conditions to maintain its integrity. A thorough understanding of its stability and reaction profile, as outlined in this guide, is essential for its effective application in research and development.

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